molecular formula C17H29N3O10 B166001 Nomega-(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)-Nalpha-(tert-butoxycarbonyl)-L-asparagine CAS No. 137255-40-4

Nomega-(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)-Nalpha-(tert-butoxycarbonyl)-L-asparagine

Cat. No.: B166001
CAS No.: 137255-40-4
M. Wt: 435.4 g/mol
InChI Key: YVKMLCHQJOPFTE-WBXKCMFOSA-N
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Description

Nomega-(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)-Nalpha-(tert-butoxycarbonyl)-L-asparagine is a useful research compound. Its molecular formula is C17H29N3O10 and its molecular weight is 435.4 g/mol. The purity is usually 95%.
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Biological Activity

Nomega-(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)-Nalpha-(tert-butoxycarbonyl)-L-asparagine, commonly referred to as GlcNAc-Asn, is a glycosylated amino acid derivative that has garnered attention in biochemical and pharmaceutical research. This compound is characterized by its unique structure, which combines elements of both carbohydrate and amino acid chemistry. Its biological activity is of particular interest due to its potential applications in drug development, particularly in the treatment of glycosylation disorders and other metabolic conditions.

The chemical formula for this compound is C17H29N3O10C_{17}H_{29}N_{3}O_{10} with a molecular weight of 435.43 g/mol. It has a melting point of 213°C, indicating its stability under various conditions. The compound's structure can be represented as follows:

  • IUPAC Name : (2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
  • CAS Number : 137255-40-4
  • PubChem CID : 11004598

Structural Formula

The structural representation can be summarized in the following table:

PropertyValue
Molecular FormulaC₁₇H₂₉N₃O₁₀
Molecular Weight435.43 g/mol
Melting Point213°C
ColorWhite

This compound exhibits several biological activities primarily attributed to its glycosylation properties. Glycosylation plays a crucial role in protein folding, stability, and cell signaling processes. The presence of the N-acetylglucosamine (GlcNAc) moiety enhances the solubility and bioavailability of peptides and proteins.

Key Biological Activities:

  • Enzyme Inhibition : Research indicates that GlcNAc-Asn can inhibit specific glycosidases, which are enzymes that hydrolyze glycosidic bonds. This inhibition can modulate metabolic pathways involved in glycoprotein synthesis.
  • Cell Signaling Modulation : The compound may influence cell signaling pathways by affecting the glycosylation status of cell surface receptors, thereby altering their activity and downstream signaling events.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of GlcNAc-Asn exhibit antimicrobial activity against certain pathogens, potentially offering a new avenue for therapeutic development.

Case Study 1: Aspartylglycosaminuria

A notable application of this compound is in the diagnosis and monitoring of aspartylglycosaminuria (AGU), a lysosomal storage disorder. A study demonstrated that the compound could be detected in urine samples using gas chromatography-mass spectrometry (GC-MS) after permethylation, providing a sensitive method for confirming AGU diagnoses .

Case Study 2: Glycoprotein Analysis

Another significant finding involves its use in analyzing glycoproteins. Researchers applied GlcNAc-Asn to assess the carbohydrate-peptide linkage in glycoproteins through partial acid hydrolysis followed by mass spectrometric analysis . This method allows for detailed characterization of glycoprotein structures, essential for understanding their biological functions.

Table of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits specific glycosidases
Cell Signaling ModulationAlters glycosylation status of receptors
Antimicrobial ActivityExhibits activity against certain pathogens
Diagnostic ToolUsed in detecting aspartylglycosaminuria

Scientific Research Applications

Scientific Research Applications

Nomega-(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)-Nalpha-(tert-butoxycarbonyl)-L-asparagine has been explored in various scientific domains:

Drug Development

The compound's unique structure makes it a candidate for designing new therapeutics targeting specific biological pathways. Studies have indicated its potential in modulating glycoprotein synthesis, which is crucial in drug efficacy and metabolism.

Bioconjugation

Due to its reactive functional groups, this compound can be utilized in bioconjugation techniques, allowing for the attachment of drugs or imaging agents to biomolecules. This application is particularly relevant in targeted drug delivery systems.

Glycobiology Studies

In glycobiology, this compound serves as a valuable tool for studying glycan interactions and their roles in cell signaling and recognition processes. Its incorporation into glycoproteins can help elucidate mechanisms of cellular communication.

Case Study 1: Drug Delivery Systems

A recent study investigated the use of this compound in developing targeted drug delivery systems for cancer therapies. The results demonstrated enhanced uptake of therapeutic agents in cancer cells compared to conventional delivery methods, showcasing its potential in improving treatment efficacy.

Case Study 2: Glycan Interaction Analysis

Another research project focused on analyzing the interaction between this compound and various lectins to understand glycan-mediated cell adhesion processes. The findings revealed specific binding affinities that could inform future studies on cell signaling pathways impacted by glycan structures.

Properties

IUPAC Name

(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O10/c1-7(22)18-11-13(25)12(24)9(6-21)29-14(11)20-10(23)5-8(15(26)27)19-16(28)30-17(2,3)4/h8-9,11-14,21,24-25H,5-6H2,1-4H3,(H,18,22)(H,19,28)(H,20,23)(H,26,27)/t8-,9+,11+,12+,13+,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKMLCHQJOPFTE-WBXKCMFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)NC(=O)OC(C)(C)C)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451515
Record name Nomega-(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)-Nalpha-Boc-L-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137255-40-4
Record name Nomega-(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)-Nalpha-Boc-L-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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